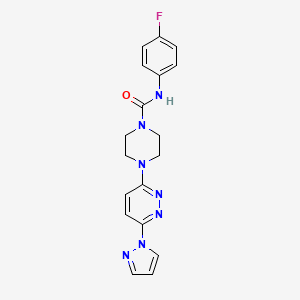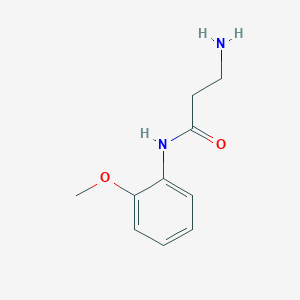
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione, also known as BDP, is a purine derivative that has gained attention for its potential use in scientific research. BDP has been found to have unique properties that make it a promising tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cellular processes such as proliferation and inflammation.
Biochemical and physiological effects:
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione in lab experiments is its unique properties, which make it a promising tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to understand its mechanism of action and efficacy in vivo. Another area of interest is its potential use in treating inflammatory diseases, and further studies are needed to understand its effects on various inflammatory pathways. Additionally, 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione may have potential applications in other areas of research, such as neuroscience and cardiovascular disease.
Synthesis Methods
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the condensation of 3,5-dimethylpyrazole-1-carboxylic acid with 1-benzyl-3,7-dimethylxanthine. The resulting intermediate is then cyclized to form 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione.
Scientific Research Applications
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione has been used in scientific research to study various biological processes, including cell proliferation, angiogenesis, and inflammation. One study found that 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. Another study found that 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione inhibited the production of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
properties
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-10-13(2)25(21-12)18-20-16-15(22(18)3)17(26)24(19(27)23(16)4)11-14-8-6-5-7-9-14/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUPINKSWMIQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazolyl)-3,7-dimethyl-1-benzyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
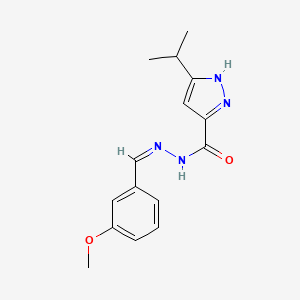
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
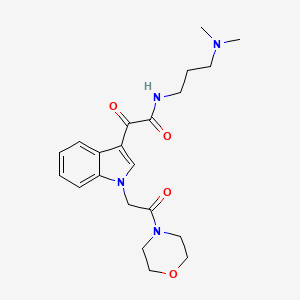
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
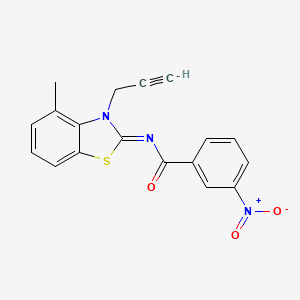

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
